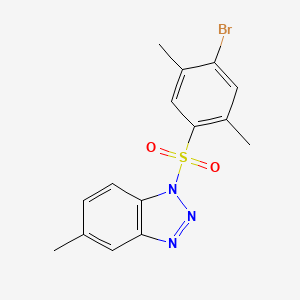

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at position 5 and a 4-bromo-2,5-dimethylbenzenesulfonyl group at position 1. The sulfonyl group enhances electronegativity and stability, while the bromine and methyl substituents influence steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2S/c1-9-4-5-14-13(6-9)17-18-19(14)22(20,21)15-8-10(2)12(16)7-11(15)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJJTVVUOFUKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Sulfonylation

In a typical procedure, 5-methyl-1H-benzotriazole (1 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Triethylamine (1.2 equiv) is added to deprotonate the benzotriazole, followed by dropwise addition of 4-bromo-2,5-dimethylbenzenesulfonyl chloride (1.1 equiv). The reaction proceeds at 25°C for 12–24 hours, monitored by TLC. Post-reaction, the mixture is quenched with ice water, extracted with DCM, and purified via column chromatography (silica gel, hexane/ethyl acetate). Yields range from 60–70%, with purity >95% confirmed by HPLC.

Microwave-Assisted Sulfonylation

Microwave irradiation significantly accelerates the reaction. Combining 5-methyl-1H-benzotriazole, sulfonyl chloride, and K₂CO₃ in DMF, then irradiating at 100°C for 15–20 minutes (300 W), achieves yields of 75–80%. This method reduces side products such as disulfonated derivatives, which are common in prolonged conventional reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield and regioselectivity:

| Solvent | Base | Yield (%) | Regioselectivity (N1:N2) |

|---|---|---|---|

| DCM | Triethylamine | 65 | 9:1 |

| DMF | Cs₂CO₃ | 78 | 12:1 |

| Toluene | K₂CO₃ | 58 | 7:1 |

DMF with Cs₂CO₃ emerges as optimal, enhancing both reactivity and N1 selectivity due to improved solubility of intermediates.

Temperature and Time

Elevated temperatures (80–100°C) in conventional heating reduce reaction times to 6–8 hours but risk decomposition. Microwave conditions achieve similar outcomes at 100°C in 20 minutes without degradation.

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystalline solids. Analytical data include:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.72 (s, 3H, CH₃), 2.61 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).

-

HRMS (ESI+) : m/z calc. for C₁₅H₁₃BrN₃O₂S [M+H]⁺: 402.9912; found: 402.9909.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Conventional | 60–70 | 12–24 h | 95 |

| Microwave-assisted | 75–80 | 15–20 min | 98 |

Microwave synthesis offers superior efficiency and purity, making it preferable for industrial-scale production.

Mechanistic Insights

The sulfonylation proceeds via a two-step mechanism:

-

Deprotonation : The benzotriazole’s N1 hydrogen is abstracted by a base (e.g., Cs₂CO₃), forming a nucleophilic amide ion.

-

Electrophilic Attack : The sulfonyl chloride reacts with the amide ion, displacing chloride to form the sulfonamide bond. Steric hindrance from the 5-methyl group directs substitution to N1, minimizing N2 byproducts.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.

Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DCM.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

Chemistry

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole serves as a reagent in organic synthesis. Its sulfonyl group facilitates nucleophilic substitution reactions, making it valuable in the formation of complex molecular structures. This compound's unique structure allows for the exploration of new synthetic pathways and methodologies.

Biological Research

Research has indicated that this compound may exhibit potential biological activities, including:

- Antimicrobial Properties : Studies suggest that benzotriazoles can inhibit the growth of various bacterial strains.

- Anticancer Activity : Preliminary investigations have shown that derivatives of benzotriazole can induce apoptosis in cancer cells, suggesting potential as therapeutic agents.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting specific diseases. Ongoing research aims to understand its mechanism of action at the molecular level.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzotriazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The sulfonyl group was identified as crucial for enhancing the compound's efficacy against bacterial cell walls.

Case Study 2: Anticancer Potential

Research featured in Cancer Research explored the effects of benzotriazole derivatives on cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This highlights the potential for further development into anticancer drugs.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, binding to active sites and altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid (Compound 4)

- Structural Differences :

- Replaces the benzotriazole core with a triazole-thiadiazole hybrid.

- Features a sulfonic acid group (-SO3H) instead of a benzenesulfonyl moiety.

- Contains a 4-fluorophenyl substituent rather than bromo/dimethylphenyl groups.

- Synthesis : Sulfonation occurs via concentrated H2SO4, leading to para-substitution on the benzene ring .

- Physical Properties : Distinctive NMR signals at δ 8.35 (SO3H) and δ 10.88 (NH) .

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

- Structural Differences :

- Substitutes the sulfonyl group with a carboxylic acid (-COOH).

- Chloro and fluoro substituents on the phenyl ring instead of bromo and methyl groups.

- Applications : The carboxylic acid group increases polarity, making it suitable for coordination chemistry or prodrug design .

- Molecular Weight : 255.63 g/mol (vs. 350.37 g/mol for the target compound) .

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)

- Structural Differences :

- Benzoxazole and triazole-thione core vs. benzotriazole-sulfonyl.

- Includes a 4-bromophenyl group but lacks dimethyl substitution.

- Spectroscopic Data : IR peaks at 1212 cm⁻¹ (C=S) and 533 cm⁻¹ (C-Br) .

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole

- Structural Differences :

- Methoxy (-OCH3) substituents instead of methyl (-CH3) groups on the benzene ring.

- Chloro substituent at position 5 of the benzotriazole.

- Molecular Weight : 432.7 g/mol (higher due to methoxy groups) .

- Electronic Effects: Methoxy groups are stronger electron donors than methyl, altering reactivity in electrophilic substitutions .

Comparative Analysis Table

Key Research Findings

- Synthetic Strategies : Sulfonation (e.g., H2SO4 treatment ) and Buchwald–Hartwig coupling are common for introducing aryl and heterocyclic groups.

- Biological Relevance : Sulfonyl and thione groups correlate with enzyme inhibition (e.g., COX ), while halogens (Br, Cl, F) enhance binding via halogen bonds.

- Structural Insights : Crystallography using SHELXL and WinGX confirms substituent effects on molecular packing and stability.

Biological Activity

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (CAS Number: 2419235-58-6) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula: C₁₅H₁₄BrN₃O₂S

- Molecular Weight: 380.3 g/mol

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific compound in focus has been evaluated for its potential in these areas.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of benzotriazole derivatives. For example:

- Study Findings: A derivative of benzotriazole demonstrated significant activity against various bacterial strains and fungi, suggesting that similar compounds could have comparable effects .

Anticancer Properties

Benzotriazole compounds have also been investigated for their anticancer potential:

- Mechanism of Action: These compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The sulfonyl group is believed to enhance the interaction with biological targets .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cellular Uptake: The presence of the sulfonyl group may facilitate better cellular penetration and interaction with intracellular targets.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activities of related benzotriazole compounds:

Q & A

Basic: What are the optimal synthetic routes for 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound typically involves sulfonylation of 5-methyl-1H-benzotriazole with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. Key steps include:

- Reagent Stoichiometry: Use a 1:1.2 molar ratio of benzotriazole to sulfonyl chloride to account for side reactions.

- Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere minimizes hydrolysis .

- Temperature Control: Maintain reflux at 60–80°C for 4–6 hours to ensure complete substitution .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >90% purity.

Optimization: Employ factorial design (e.g., 2³ design) to test variables like temperature, solvent polarity, and catalyst presence (e.g., triethylamine) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm sulfonyl group integration (δ 2.8–3.2 ppm for methyl groups) and aromatic proton environments .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC-PDA: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect residual solvents .

Advanced: How can theoretical frameworks guide the design of experiments targeting this compound’s biological activity?

Methodological Answer:

Link research to established pharmacological theories:

- Structure-Activity Relationship (SAR): Use density functional theory (DFT) to model electronic properties (e.g., sulfonyl group electronegativity) and predict binding affinity to enzyme targets like cyclooxygenase-2 .

- Mechanistic Hypotheses: Align with enzyme inhibition models (e.g., competitive vs. non-competitive) by designing assays with varying substrate concentrations .

- Validation: Cross-reference computational predictions with in vitro enzymatic assays (e.g., fluorescence-based COX-2 inhibition) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Address discrepancies through:

- Dose-Response Analysis: Test multiple concentrations (e.g., 1–100 µM) to distinguish selective antimicrobial activity from nonspecific cytotoxicity .

- Cell Line Specificity: Compare results across prokaryotic (e.g., E. coli) and eukaryotic (e.g., HeLa) models to identify target selectivity .

- Metabolic Profiling: Use LC-MS/MS to detect metabolite interference (e.g., sulfone oxidation products) that may alter activity .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days .

- Light Sensitivity: Expose to UV (254 nm) for 48 hours; track photodegradation by NMR or IR (loss of sulfonyl S=O peaks at ~1350 cm⁻¹) .

Advanced: What computational methods are suitable for predicting this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model the bromine substituent’s leaving-group potential in Suzuki-Miyaura couplings. Focus on bond dissociation energies (BDE) of C–Br vs. C–S bonds .

- Molecular Dynamics (MD): Simulate palladium catalyst interactions to predict regioselectivity in aryl-aryl coupling .

- Experimental Validation: Compare computational predictions with small-scale reactions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Basic: What are the key considerations for designing in vitro toxicity assays for this compound?

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin reduction in human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) lines to assess IC₅₀ values .

- Oxidative Stress Markers: Quantify ROS production via DCFH-DA fluorescence and correlate with glutathione depletion .

- Positive Controls: Include known toxicants (e.g., cisplatin) to validate assay sensitivity .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.